molecular formula C8H14O3 B2551411 2-(Methoxymethyl)oxane-2-carbaldehyde CAS No. 2138083-57-3

2-(Methoxymethyl)oxane-2-carbaldehyde

Cat. No.: B2551411
CAS No.: 2138083-57-3
M. Wt: 158.197
InChI Key: BYGPVVBNFNWIBM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)oxane-2-carbaldehyde, also known as MOM-OCH2CHO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of complex steroid structures utilizing similar compounds highlights the role of these chemicals in developing chiral ligands for copper ions and molecular oxygen activation (Magyar et al., 2003). This research underscores the utility in synthetic chemistry, particularly in creating compounds with potential catalytic applications.

Antioxidant Activity and Phenolic Content Misidentification

  • Research on hydrothermal hydrolysis in plant foods reveals that similar compounds can lead to the formation of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), which may be misidentified as phenolics due to their UV absorption properties. This study by Chen et al. (2014) emphasizes the importance of accurate characterization of phenolic content and antioxidant activities in plant foods (Chen et al., 2014).

Molecular Framework and Hydrogen Bonding

  • The investigation into the crystalline structure of related compounds demonstrates their capacity to form one-dimensional chains through hydrogen bonding, providing insight into molecular design and supramolecular chemistry (Cobo et al., 2009).

Oxidative Stability and Methoxymethylation

  • The reduction and subsequent oxidation of similar molecules to form o-benzoquinones highlight the steric effects on photostability, offering pathways for the development of novel compounds with enhanced stability (Arsenyev et al., 2016).

Antibacterial Effects and New Derivatives

  • Synthesis of new derivatives and their antibacterial effects, as reported by Behrami and Dobroshi (2019), showcase the potential of such compounds in contributing to the development of new antibacterial agents, emphasizing the interdisciplinary applications ranging from organic synthesis to microbiology (Behrami & Dobroshi, 2019).

Efficient Methoxymethylation of Alcohols

  • The methoxymethylation of alcohols using formaldehyde dimethoxy acetal, catalyzed by silica sulfuric acid under solvent-free conditions, introduces a method for producing methoxymethyl ethers with high yield and purity, underscoring the significance of such compounds in facilitating organic synthesis reactions (Niknam et al., 2006).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-(Methoxymethyl)oxane-2-carbaldehyde can be found online .

Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to this compound .

Properties

IUPAC Name

2-(methoxymethyl)oxane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-7-8(6-9)4-2-3-5-11-8/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGPVVBNFNWIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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